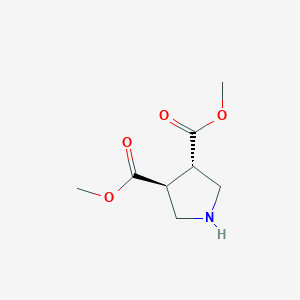
1-溴-3-(乙基硫基)苯
描述
1-Bromo-3-(ethylsulfanyl)benzene is a chemical compound with the molecular formula C8H9BrS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.
Synthesis Analysis
The synthesis of compounds like 1-Bromo-3-(ethylsulfanyl)benzene often involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(ethylsulfanyl)benzene consists of a benzene ring with a bromine atom and an ethylsulfanyl group attached to it . The presence of these substituents can significantly influence the chemical properties and reactivity of the molecule.Chemical Reactions Analysis
Benzene derivatives like 1-Bromo-3-(ethylsulfanyl)benzene can undergo a variety of chemical reactions, including electrophilic aromatic substitution . The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly influence the rate and outcome of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(ethylsulfanyl)benzene are influenced by its molecular structure and the presence of the bromine and ethylsulfanyl substituents .科学研究应用
-
Electrophilic Aromatic Substitution of Substituted Benzenes : This is a common reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by an electrophile. The reaction is used to introduce different functional groups onto the benzene ring. For example, a bromine atom can be introduced by bromination with Br2/FeBr3. The reaction conditions must be adjusted to fit the reactivity of the reactant C6H5-Y .
-
Synthesis of Polysubstituted Benzenes : This involves the synthesis of benzene rings with multiple substituents. The introduction of a new substituent is strongly affected by the directing effects of other substituents. Therefore, the order in which reactions are carried out is often critical to the success of the overall scheme .
-
Synthesis of Biaryl Methyl Sulfones and Other Compounds : Similar compounds like “4-Bromophenyl methyl sulfone” can be used to synthesize biaryl methyl sulfones and other compounds .
-
Electrophilic Aromatic Substitution Reactions - Bromination : This is a common reaction in organic chemistry where a hydrogen atom on an aromatic ring is replaced by an electrophile. The reaction is used to introduce different functional groups onto the benzene ring. For example, a bromine atom can be introduced by bromination with Br2/FeBr3 . The reaction conditions must be adjusted to fit the reactivity of the reactant C6H5-Y .
-
Electrophilic Aromatic Substitution of Substituted Benzenes : This involves the synthesis of benzene rings with multiple substituents. The introduction of a new substituent is strongly affected by the directing effects of other substituents. Therefore, the order in which reactions are carried out is often critical to the success of the overall scheme .
-
Synthesis of Biaryl Methyl Sulfones and Other Compounds : Similar compounds like “4-Bromophenyl methyl sulfone” can be used to synthesize biaryl methyl sulfones and other compounds .
安全和危害
未来方向
属性
IUPAC Name |
1-bromo-3-ethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHQTGFDPTFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517642 | |
| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(ethylsulfanyl)benzene | |
CAS RN |
18184-69-5 | |
| Record name | 1-Bromo-3-(ethylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-(ethylthio)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)


![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

